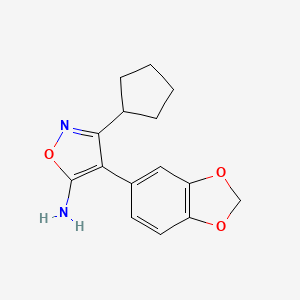![molecular formula C17H12Cl2N2OS B2768437 N-[4-(2,5-dichlorophenyl)-1,3-thiazol-2-yl]-2-methylbenzamide CAS No. 476210-88-5](/img/structure/B2768437.png)
N-[4-(2,5-dichlorophenyl)-1,3-thiazol-2-yl]-2-methylbenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[4-(2,5-dichlorophenyl)-1,3-thiazol-2-yl]-2-methylbenzamide is a synthetic organic compound known for its diverse applications in scientific research and industry. This compound features a thiazole ring, a dichlorophenyl group, and a methylbenzamide moiety, which contribute to its unique chemical properties and potential biological activities.
作用機序
Target of Action
Similar compounds with a thiazole nucleus have been found to bind with high affinity to multiple receptors , suggesting that this compound may also interact with a variety of biological targets.
Mode of Action
Compounds with similar structures have been shown to interact with their targets, leading to changes in cellular processes . The thiazole nucleus, in particular, is a significant platform in a number of medicinally relevant molecules .
Biochemical Pathways
It is known that compounds with similar structures can affect a variety of biochemical pathways, leading to diverse biological activities .
Pharmacokinetics
The compound’s structure suggests it may have suitable drug-like properties
Result of Action
Similar compounds have been shown to have diverse biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Action Environment
It is known that factors such as ph, temperature, and the presence of other molecules can influence the action of similar compounds .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(2,5-dichlorophenyl)-1,3-thiazol-2-yl]-2-methylbenzamide typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thiourea under acidic conditions.
Attachment of the Dichlorophenyl Group: The 2,5-dichlorophenyl group is introduced via a nucleophilic aromatic substitution reaction, where a suitable dichlorobenzene derivative reacts with the thiazole intermediate.
Formation of the Benzamide Moiety: The final step involves the acylation of the thiazole derivative with 2-methylbenzoyl chloride in the presence of a base such as triethylamine.
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and safety of the process.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl group in the benzamide moiety, potentially converting it to an amine.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be employed under basic conditions to facilitate substitution reactions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
Chemistry
In chemistry, N-[4-(2,5-dichlorophenyl)-1,3-thiazol-2-yl]-2-methylbenzamide is used as a building block for the synthesis of more complex molecules
Biology
Biologically, this compound has been investigated for its potential as an antimicrobial agent due to the presence of the thiazole ring, which is known to exhibit biological activity. Studies have shown that derivatives of this compound can inhibit the growth of certain bacterial and fungal strains.
Medicine
In medicine, this compound and its derivatives are explored for their potential therapeutic effects. Research has focused on their anti-inflammatory and anticancer properties, with some compounds showing promising results in preclinical studies.
Industry
Industrially, this compound is used in the development of agrochemicals and pharmaceuticals. Its ability to undergo various chemical modifications makes it a versatile intermediate in the synthesis of active ingredients for pesticides and drugs.
類似化合物との比較
Similar Compounds
N-[4-(2,5-dichlorophenyl)-1,3-thiazol-2-yl]-benzamide: Lacks the methyl group on the benzamide moiety.
N-[4-(2,5-dichlorophenyl)-1,3-thiazol-2-yl]-2-chlorobenzamide: Contains a chlorine substituent instead of a methyl group.
N-[4-(2,5-dichlorophenyl)-1,3-thiazol-2-yl]-2-methoxybenzamide: Features a methoxy group instead of a methyl group.
Uniqueness
N-[4-(2,5-dichlorophenyl)-1,3-thiazol-2-yl]-2-methylbenzamide is unique due to the specific combination of its functional groups, which confer distinct chemical reactivity and biological activity. The presence of both the dichlorophenyl and methylbenzamide moieties enhances its potential for diverse applications compared to similar compounds.
特性
IUPAC Name |
N-[4-(2,5-dichlorophenyl)-1,3-thiazol-2-yl]-2-methylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12Cl2N2OS/c1-10-4-2-3-5-12(10)16(22)21-17-20-15(9-23-17)13-8-11(18)6-7-14(13)19/h2-9H,1H3,(H,20,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHXHGNPKZHBFKF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)NC2=NC(=CS2)C3=C(C=CC(=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12Cl2N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2-(2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)-N-[3-(morpholin-4-yl)propyl]acetamide](/img/structure/B2768354.png)

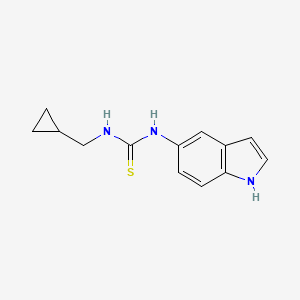
![N'-[2-(cyclohex-1-en-1-yl)ethyl]-N-[(1-hydroxy-6-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)methyl]ethanediamide](/img/structure/B2768358.png)
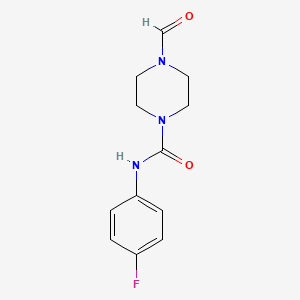
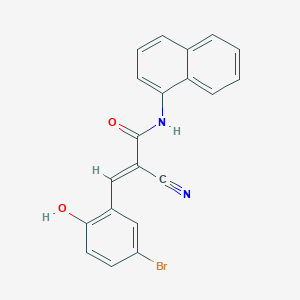
![3-Benzyl-1-[(4-nitrophenyl)methyl]-1,2,3,4-tetrahydroquinazoline-2,4-dione](/img/structure/B2768362.png)
![N-tert-butyl-4-{[4-(4-phenylpiperazin-1-yl)but-2-yn-1-yl]oxy}piperidine-1-carboxamide](/img/structure/B2768363.png)
![N-[2-(4-fluorobenzenesulfonyl)-2-(furan-2-yl)ethyl]benzenesulfonamide](/img/structure/B2768366.png)
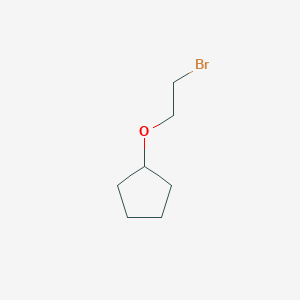
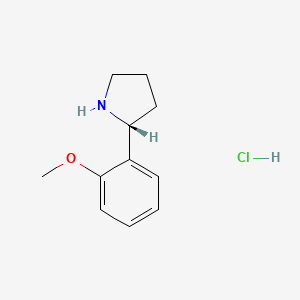
![N-{[5-(butylsulfanyl)-4-(3-chlorophenyl)-4H-1,2,4-triazol-3-yl]methyl}-2-fluorobenzamide](/img/structure/B2768374.png)
![1-[3-(3,6-difluoro-9H-carbazol-9-yl)-2-hydroxypropyl]imidazolidin-2-one](/img/structure/B2768376.png)
